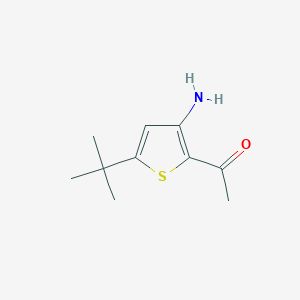

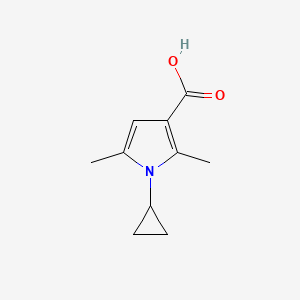

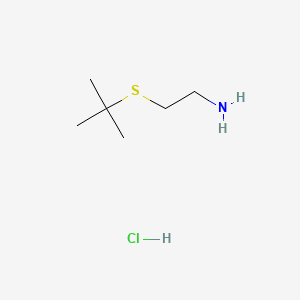

![molecular formula C14H22N2O2S B1272876 1-[(4-Tert-butylphenyl)sulfonyl]piperazine CAS No. 379244-68-5](/img/structure/B1272876.png)

1-[(4-Tert-butylphenyl)sulfonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(4-Tert-butylphenyl)sulfonyl]piperazine" is a derivative of piperazine featuring a sulfonyl functional group attached to a tert-butyl substituted phenyl ring. Piperazine derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. The sulfonyl group is a common moiety in drug design, often contributing to the pharmacokinetic properties of the compounds .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions where various sulfonyl chlorides react with a piperazine moiety. For instance, 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized by reacting 1-benzhydryl-piperazine with different sulfonyl chlorides . Similarly, other studies have reported the synthesis of related compounds through condensation reactions and amination processes, indicating the versatility of synthetic approaches for these types of molecules .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of several piperazine derivatives. The crystal structures often reveal interesting features such as chair conformations of the piperazine ring and various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present on the piperazine ring and the phenyl ring. The presence of the sulfonyl group can influence the reactivity of the compound, and the tert-butyl group can add steric bulk, affecting the compound's chemical behavior. The literature does not provide specific reactions for "1-[(4-Tert-butylphenyl)sulfonyl]piperazine," but related compounds have been used as intermediates in the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring and the nature of the sulfonyl group. These properties are crucial for the pharmacokinetic profile of potential drug candidates. The tert-butyl group is known to increase lipophilicity, which can affect the compound's absorption and distribution in biological systems .

Biological Activity and Case Studies

Several piperazine derivatives have been evaluated for their biological activities, including anticancer, antibacterial, and antifungal properties. For example, a 1-benzhydryl-sulfonyl-piperazine derivative showed significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation . Other derivatives have been tested for their antimicrobial activities and have shown varying degrees of efficacy . Additionally, some compounds have been identified as having high affinities for serotonin receptors, indicating potential as atypical antipsychotic agents .

Applications De Recherche Scientifique

Application 1: Synthesis of Novel Organic Compounds

- Summary of the Application : “1-[(4-Tert-butylphenyl)sulfonyl]piperazine” and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application 2: Anti-Inflammatory Effect

- Summary of the Application : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized. These compounds were screened for their anti-inflammatory effect .

- Methods of Application : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . The final target compounds were screened for their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

- Results or Outcomes : Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production. Compounds 8d and 9k exhibited high PGE2 inhibition with IC50 values of 3.47, 2.54 μM, respectively. Compounds 8d and 9k exhibited high cytokines inhibition ≥60% .

Application 3: Electrophilic Aromatic Substitution

- Summary of the Application : “1-[(4-Tert-butylphenyl)sulfonyl]piperazine” is used in electrophilic aromatic substitution reactions. This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .

- Results or Outcomes : The outcomes of these reactions are typically novel organic compounds that can be used in various applications, including drug discovery .

Application 4: Biological Evaluation of Derivatives

- Summary of the Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

- Methods of Application : The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms .

- Results or Outcomes : Both the compounds were found to be moderately active against several microorganisms .

Application 5: Proteomics Research

- Summary of the Application : “1-[(4-Tert-butylphenyl)sulfonyl]piperazine” is used in proteomics research .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these reactions are typically novel proteins that can be used in various applications, including drug discovery .

Application 6: Drug Discovery

- Summary of the Application : Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these reactions are typically novel drugs that can be used in various therapeutic applications .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(2,3)12-4-6-13(7-5-12)19(17,18)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLOQRQQMQHVHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387882 |

Source

|

| Record name | 1-[(4-tert-butylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Tert-butylphenyl)sulfonyl]piperazine | |

CAS RN |

379244-68-5 |

Source

|

| Record name | 1-[(4-tert-butylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

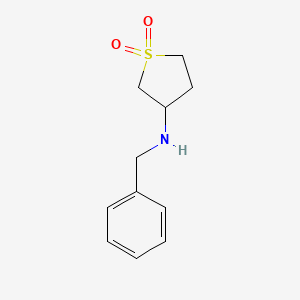

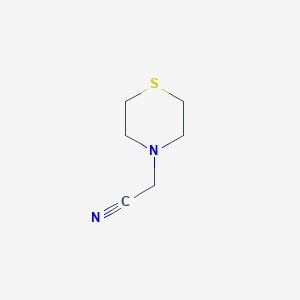

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)

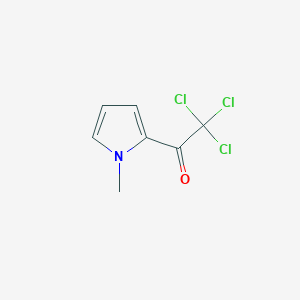

![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)